Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

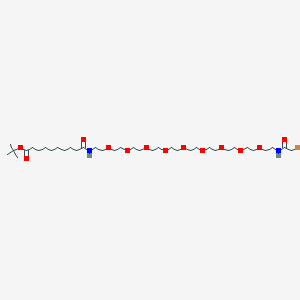

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 10-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-10-oxodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H69BrN2O13/c1-36(2,3)52-35(42)11-9-7-5-4-6-8-10-33(40)38-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-31-29-50-27-25-48-23-21-46-19-17-44-15-13-39-34(41)32-37/h4-32H2,1-3H3,(H,38,40)(H,39,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVSVZBPNGNNOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H69BrN2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Constituent Functionalities

The compound Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc is a linearly assembled molecule where each component serves a distinct purpose. It is designed to bridge two different molecular entities, a function critical in the construction of PROTACs which simultaneously bind to a target protein and an E3 ubiquitin ligase. nih.govrevvity.com

The core components of the linker are:

Bromoacetamido group : This functional group acts as a reactive handle. The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack, typically by thiol groups (e.g., cysteine residues in proteins) or amino groups. This allows for the covalent attachment of the linker to a desired molecule.

PEG9 (Polyethylene glycol) chain : This portion consists of nine repeating ethylene (B1197577) glycol units. PEG linkers are widely used in bioconjugation to enhance the solubility and biocompatibility of the resulting conjugate. bioglyco.comchempep.comaxispharm.com The flexibility of the PEG chain provides conformational freedom, which can be crucial for allowing the two ends of a PROTAC to simultaneously engage their respective protein targets. nih.gov The hydrophilic nature of PEG can also improve the pharmacokinetic properties of the final molecule.

Boc (tert-butoxycarbonyl) group : This is a protecting group attached to a terminal amine. Its role is to temporarily block the reactivity of the amine, allowing other chemical reactions to be performed on the molecule without affecting this site. genscript.com

| Component | Primary Function | Key Properties |

|---|---|---|

| Bromoacetamido | Reactive electrophile for covalent conjugation | Reacts with nucleophiles (e.g., thiols, amines) |

| PEG9 | Hydrophilic spacer | Increases water solubility, provides flexibility, biocompatible bioglyco.comchempep.com |

| Ethylcarbamoyl-C8 | Hydrophobic spacer | Influences lipophilicity and membrane permeability nih.govmatec-conferences.org |

| Boc Group | Amine protecting group | Acid-labile, stable to most bases and nucleophiles organic-chemistry.orgwikipedia.org |

Role of Boc in Enabling Selective Chemical Transformations on the Linker Scaffold

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry and the construction of complex molecules like PROTAC linkers. genscript.comjk-sci.com Its function is to act as a temporary shield for an amino group, preventing it from participating in reactions while other parts of the molecule are being modified. This allows for precise, stepwise control over the synthesis. genscript.com

In the context of the Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc linker, the Boc group protects a terminal primary or secondary amine. This strategic protection is crucial for enabling selective chemical transformations. For instance, a researcher could first use the bromoacetamido group on one end of the linker to attach it to a protein ligand. During this reaction, the Boc-protected amine on the other end remains inert.

Once the first conjugation is complete, the Boc group can be selectively removed under acidic conditions to expose the free amine. fishersci.co.uk This newly deprotected amine is then available for a second, distinct chemical reaction, such as conjugation to an E3 ligase ligand, completing the synthesis of the heterobifunctional PROTAC molecule.

The key advantages of using the Boc group in this context are:

Stability : The Boc group is stable under a wide range of reaction conditions, including those involving bases and most nucleophiles, ensuring it remains intact during the initial conjugation steps. organic-chemistry.orghighfine.com

Selective Cleavage : It can be removed under specific and mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. wikipedia.orgfishersci.co.uk This high selectivity ensures that other acid-sensitive functional groups, if any, might be preserved, and the rest of the linker remains unchanged. acsgcipr.org

Orthogonal Strategy : The acid-lability of the Boc group allows it to be used in orthogonal protection strategies. This means it can be used alongside other protecting groups (like Fmoc, which is base-labile) that are removed under different conditions, allowing for highly complex, multi-step syntheses. organic-chemistry.org

The removal of the Boc group proceeds via the formation of a stable tert-butyl cation, which then typically breaks down into isobutene and carbon dioxide, minimizing side reactions with the substrate. highfine.comacsgcipr.orgchemistrysteps.com However, scavengers like anisole are sometimes used to prevent the tert-butyl cation from alkylating other nucleophilic sites on the molecule. wikipedia.org

| Aspect | Description | Common Reagents |

|---|---|---|

| Protection | Reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions to form a carbamate (B1207046). jk-sci.comnih.gov | (Boc)₂O, Triethylamine (B128534) (TEA), DMAP |

| Deprotection | Acid-catalyzed cleavage of the carbamate to regenerate the free amine. wikipedia.orgfishersci.co.uk | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

| Selectivity | Allows for the selective unmasking of an amine in the presence of other functional groups and protecting groups. acs.org | Mild acidic conditions specifically target the Boc group. |

Synthetic Methodologies for Bromoacetamido Peg9 Ethylcarbamoyl C8 Boc and Analogous Linkers

General Synthetic Routes for PEG-Based Heterobifunctional Linkers

The synthesis of heterobifunctional PEG linkers is a cornerstone of modern bioconjugation chemistry. These linkers possess distinct reactive groups at either end of the PEG chain, allowing for the sequential and specific attachment of different molecules. A common and versatile approach begins with a symmetric, commercially available oligo(ethylene glycol) (OEG) or PEG diol. niscpr.res.inacs.org The core strategy involves the chemical desymmetrization of the diol, where one hydroxyl group is selectively modified while the other is either protected or left available for a subsequent transformation.

One widely used method is the monotosylation or monomesylation of the PEG diol. niscpr.res.inacs.org By using a stoichiometric amount of tosyl chloride (TsCl) or mesyl chloride (MsCl) under controlled conditions, one hydroxyl group is converted into a good leaving group (tosylate or mesylate). This activated group can then undergo nucleophilic substitution with a variety of nucleophiles to introduce the first functional group, such as an azide (B81097), thiol, or protected amine. niscpr.res.inacs.org The remaining terminal hydroxyl group can then be modified in a separate step. For example, it can be oxidized to a carboxylic acid or reacted with an activated species to introduce the second functional group. iris-biotech.de

An alternative strategy employs the use of an initiator containing an acid-cleavable acetal (B89532) protecting group for the anionic polymerization of ethylene (B1197577) oxide. nih.gov This method allows for the creation of well-defined PEG chains where one end is inherently protected. After polymerization, the terminal hydroxyl group is modified, followed by the acidic removal of the acetal group to reveal the second hydroxyl for further functionalization. Another approach involves protecting one functional group of a heterobifunctional starting material, such as an amino-PEG-alcohol, with a protecting group like tert-butyloxycarbonyl (Boc) before modifying the other end. guidechem.com This selective protection is crucial for directing the reactivity and ensuring the desired heterobifunctional structure is obtained. rsc.orgorganic-chemistry.org

Stepwise Synthesis of the Ethylcarbamoyl-C8-Boc Intermediate Precursor

The ethylcarbamoyl-C8-Boc fragment serves as a hydrophobic spacer equipped with a protected amine. Its synthesis is not a single reaction but a sequence of carefully planned steps, typically starting from a bifunctional C8 scaffold like 8-amino-1-octanol (B99503).

Amine Protection: The first step is the selective protection of the primary amino group to prevent its reaction in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of conditions and its straightforward removal under mild acidic conditions. The reaction is typically carried out by treating 8-amino-1-octanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base, such as sodium bicarbonate or triethylamine (B128534), in a solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). This reaction chemoselectively yields N-Boc-8-amino-1-octanol. organic-chemistry.orgchemrxiv.org

Carbamate (B1207046) Formation: The second step involves the conversion of the terminal hydroxyl group into the ethylcarbamoyl moiety. This can be achieved through several methods. A direct and efficient route is the reaction of the N-Boc-8-amino-1-octanol with ethyl isocyanate, often catalyzed by a tin catalyst like dibutyltin (B87310) dilaurate, to form the carbamate linkage.

An alternative, two-step method can be employed to avoid handling potentially hazardous isocyanates directly. The alcohol is first reacted with an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form a reactive carbamoylimidazole intermediate. rsc.orgnih.gov This intermediate is then reacted with ethylamine (B1201723) in a suitable solvent to yield the final N-Boc-8-amino-1-(N-ethylcarbamoyl)octane. Another method involves using chlorosulfonyl isocyanate (CSI) in pyridine, which reacts with the alcohol to form a primary carbamate precursor that can be subsequently N-alkylated, or adapted for the desired N-ethyl substitution. nih.gov

The resulting ethylcarbamoyl-C8-Boc structure is a key building block, ready for coupling with the PEG component of the final linker.

Introduction of the Bromoacetamide Moiety: Reaction Conditions and Yield Optimization

The bromoacetamide group is a highly valuable reactive handle in bioconjugation, as it readily and specifically reacts with thiol groups (e.g., from cysteine residues in proteins) to form stable thioether bonds. This functionality is typically introduced at the end of the synthetic sequence by reacting an amine-terminated precursor with a bromoacetylating agent.

In the context of the target molecule, a precursor such as H₂N-PEG9-ethylcarbamoyl-C8-Boc would be synthesized first. The terminal amino group of the PEG chain is then acylated. The most common and effective reagents for this transformation are bromoacetyl chloride or bromoacetyl bromide. guidechem.comcommonorganicchemistry.comresearchgate.net The reaction is an acyl substitution where the amine acts as a nucleophile attacking the carbonyl carbon of the acid halide.

To achieve high yields and minimize side reactions, careful optimization of the reaction conditions is critical.

Base: The reaction liberates hydrobromic or hydrochloric acid, which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used in slight excess. commonorganicchemistry.com Inorganic bases such as sodium bicarbonate can also be employed. researchgate.net

Temperature: The reaction is highly exothermic and bromoacetyl halides are potent lachrymators and alkylating agents. guidechem.comresearchgate.net Therefore, the reaction is almost always conducted at low temperatures, typically starting at 0 °C, by adding the bromoacetyl halide dropwise to a cooled solution of the amine and base. wiley-vch.de This controlled addition prevents a rapid temperature increase and reduces the formation of undesired byproducts, such as the product of a second amine reacting with the already-formed bromoacetamide. researchgate.net

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred to ensure all reagents remain dissolved and to prevent hydrolysis of the acid halide. commonorganicchemistry.com

Stoichiometry: A slight excess of the bromoacetylating agent is sometimes used to ensure complete conversion of the amine. However, a large excess should be avoided as it complicates purification.

By carefully controlling these parameters, the bromoacetamide moiety can be introduced efficiently, providing the final reactive group for conjugation.

| Parameter | Recommended Condition | Rationale |

| Reagent | Bromoacetyl chloride or Bromoacetyl bromide | High reactivity ensures efficient acylation. |

| Base | DIPEA or Triethylamine (2 equivalents) | Neutralizes liberated acid without competing as a nucleophile. commonorganicchemistry.com |

| Solvent | Anhydrous DCM or THF | Aprotic, inert solvent prevents hydrolysis of the acid halide. commonorganicchemistry.com |

| Temperature | 0 °C to Room Temperature | Controls exothermic reaction and minimizes side products. wiley-vch.de |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |

Coupling Strategies for Incorporating the PEG9 Oligomer into the Linker Backbone

Convergent Synthesis: In this strategy, the three main components (bromoacetamide, PEG9, and the C8-Boc piece) are synthesized or functionalized separately and then joined. For instance, one could prepare a Bromoacetamido-PEG9-OH fragment and an activated ethylcarbamoyl-C8-Boc fragment. The coupling could then proceed via an etherification reaction. The hydroxyl group of the PEG9 fragment would be deprotonated with a strong base like sodium hydride (NaH) and reacted with the C8 fragment that has been pre-functionalized with a good leaving group, such as a tosylate or bromide, on its terminal carbon. This Williamson ether synthesis forms a stable ether linkage connecting the two parts.

Linear (Sequential) Synthesis: This approach involves building the linker step-by-step on a central scaffold. A common starting material would be a heterobifunctional PEG9 derivative, such as H₂N-PEG9-OH.

The synthesis would begin by reacting one end of the H₂N-PEG9-OH with the pre-formed ethylcarbamoyl-C8-Boc precursor. To achieve this, the hydroxyl group of the C8 piece would first be activated, for example, by converting it to a mesylate or tosylate. The activated C8 piece would then be reacted with the hydroxyl end of the PEG9 molecule (after protecting the PEG's amino group) to form an ether bond.

Alternatively, the hydroxyl group of the PEG9 could be converted to a leaving group and reacted with an amino-functionalized C8 chain.

After successfully coupling the C8 and PEG9 units, the protecting group on the PEG's terminal amine would be removed.

Finally, the newly exposed amine is reacted with bromoacetyl chloride or bromide as described in section 3.3 to install the bromoacetamide moiety. wiley-vch.de

This linear approach often provides better control over the introduction of each component and can simplify purification at intermediate stages. The choice of coupling chemistry—be it etherification, amidation, or another reaction—depends on the specific functional groups available on the PEG and C8 precursors. biochempeg.com

Advanced Purification Techniques for Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc and its Precursors

The purification of the final linker and its synthetic intermediates is essential to ensure high quality and reactivity for subsequent conjugation applications. Due to the amphiphilic nature of PEGylated compounds and the potential for closely related impurities, a combination of purification techniques is often required. wiley-vch.de

Chromatographic Techniques: Chromatography is the most powerful tool for achieving high-purity separation. rsc.org

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is particularly effective for removing small molecule reagents (e.g., excess bromoacetyl chloride, salts) from the much larger PEGylated product. acs.org It is also useful for separating PEGylated species of different lengths if the starting PEG material is polydisperse.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The C8 alkyl chain in the target molecule provides a strong hydrophobic handle, making this an excellent high-resolution technique for separating the final product from unreacted PEG precursors or impurities lacking the C8 chain.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity but under less denaturing aqueous conditions than RP-HPLC. rsc.orgacs.org It is particularly useful for purifying PEGylated biomolecules and can also be applied to synthetic linkers, separating species based on the degree of PEGylation or other hydrophobic modifications.

Ion-Exchange Chromatography (IEX): This method separates molecules based on net charge. acs.org It is highly effective for purifying intermediates that bear a charge, such as a deprotected amine (positive charge) or a carboxylic acid (negative charge), from neutral species.

Non-Chromatographic Techniques: These methods are often used for initial cleanup, desalting, or buffer exchange.

Liquid-Liquid Extraction: This classic technique is used throughout the synthesis to separate the organic-soluble product from aqueous-soluble impurities, such as salts and water-soluble reagents.

Ultrafiltration and Diafiltration (UF/DF): These membrane-based techniques separate molecules based on size. rsc.orgsciencemadness.org They are highly scalable and efficient for removing low molecular weight impurities and for buffer exchange, functioning similarly to dialysis but on a faster timescale.

Aqueous Two-Phase Systems (ATPS): This liquid-liquid extraction method uses a system of two immiscible aqueous polymer solutions (e.g., PEG and a salt solution) to partition molecules based on their surface properties, offering a gentle purification method. organic-chemistry.org

A typical purification strategy might involve an initial extraction, followed by flash chromatography on silica (B1680970) gel for intermediate purification, and a final polishing step using preparative RP-HPLC to achieve >95% purity for the final linker.

| Purification Technique | Principle of Separation | Application for Target Compound and Precursors |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification of the final product and intermediates, separating based on the C8 chain. |

| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removal of small molecule reagents and unreacted precursors. acs.org |

| Ion-Exchange Chromatography (IEX) | Net Charge | Purification of charged intermediates (e.g., with free amine or carboxyl groups). acs.org |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (Aqueous) | Gentle separation based on hydrophobic character. rsc.org |

| Liquid-Liquid Extraction | Differential Solubility | Basic workup to remove water-soluble salts and reagents. |

| Ultrafiltration/Diafiltration | Molecular Size Cutoff | Desalting, buffer exchange, and removal of small impurities. sciencemadness.org |

Mechanistic Investigations of Bioconjugation Strategies Employing Bromoacetamido Peg9 Ethylcarbamoyl C8 Boc

Thiol-Alkylation Reactions with Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc

The primary mode of action for this compound in bioconjugation is the alkylation of thiol groups, most notably the side chain of cysteine residues in proteins. precisepeg.com This reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the thiol acts as the nucleophile, attacking the carbon atom bearing the bromine. The bromide ion serves as an excellent leaving group, resulting in the formation of a stable thioether bond. precisepeg.com

The reaction between a bromoacetamide moiety and a cysteine residue is a classic example of a second-order nucleophilic substitution (SN2) reaction. The rate of this reaction is dependent on the concentration of both the bromoacetamide linker and the cysteine residue. The nucleophilicity of the cysteine thiol is a critical factor influencing the reaction kinetics. This is, in turn, highly dependent on the pH of the reaction medium. The thiol group (R-SH) is a relatively weak nucleophile, whereas its deprotonated form, the thiolate anion (R-S-), is a much stronger nucleophile. The pKa of the cysteine thiol is approximately 8.3-8.6, meaning that at physiological pH (around 7.4), a significant portion of the cysteine residues will be in the more reactive thiolate form.

Kinetic studies on a range of thiol-reactive functional groups have provided insights into the relative reactivity of the bromoacetamide group. While specific rate constants for this compound are not extensively reported in the public domain, the general order of reactivity for common thiol-reactive electrophiles has been established.

Table 1: Relative Reactivity of Thiol-Reactive Functional Groups

| Functional Group | Relative Reactivity |

|---|---|

| Maleimide (B117702) | Very High |

| Iodoacetate | High |

| Bromoacetate | Moderate-High |

| Iodoacetamide | Moderate |

| Bromoacetamide | Moderate |

This table illustrates the general reactivity trend. Actual reaction rates can be influenced by steric hindrance and the specific electronic environment of both the electrophile and the nucleophile.

Thermodynamic studies on the alkylation of cysteine side chains with α-bromoacetamide show that the reaction is thermodynamically favorable, further supporting the utility of this chemistry in forming stable bioconjugates. mdpi.com

Achieving high efficiency and selectivity in the conjugation of this compound in aqueous environments is paramount for its practical application. Several parameters can be optimized to achieve this:

pH: As previously mentioned, pH is a critical factor. Increasing the pH of the reaction buffer above the pKa of the cysteine thiol will increase the concentration of the more nucleophilic thiolate anion, thereby accelerating the reaction rate. However, a very high pH can lead to side reactions, such as hydrolysis of the linker or denaturation of the protein. Therefore, a pH range of 7.5 to 8.5 is often employed as a compromise between reaction rate and protein stability. nih.gov

Temperature: Like most chemical reactions, the rate of thiol-alkylation increases with temperature. However, to maintain the structural integrity and biological activity of the protein, these reactions are typically carried out at room temperature or even at 4°C for extended periods.

Stoichiometry: The molar ratio of the bromoacetamide linker to the protein is another key parameter. A modest excess of the linker is often used to drive the reaction to completion. However, a large excess should be avoided as it can increase the risk of non-specific modifications and complicate the purification of the final conjugate.

Reaction Time: The optimal reaction time is dependent on the other reaction conditions. The progress of the conjugation can be monitored using techniques such as mass spectrometry or SDS-PAGE to determine the point at which the desired degree of labeling is achieved. nih.gov

Site-specific conjugation is highly desirable as it leads to homogeneous products with well-defined properties. nih.gov The relatively low abundance of free cysteine residues on the surface of most proteins provides a natural handle for achieving site-specificity. Further control can be exerted through protein engineering.

One common strategy involves the introduction of a cysteine residue at a specific, solvent-accessible location on the protein surface through site-directed mutagenesis. This engineered cysteine can then be selectively targeted by the bromoacetamide linker. nih.gov This approach has been successfully used in the construction of antibody-drug conjugates, where the drug-linker is attached to a specific site on the antibody, ensuring a uniform drug-to-antibody ratio (DAR).

Another strategy involves the partial or complete reduction of native disulfide bonds within a protein to generate free thiols for conjugation. The extent of reduction can be controlled by the choice of reducing agent and reaction conditions, allowing for a degree of control over the number of available conjugation sites.

Orthogonal Reactivity Profiles and Compatibility with Other Bioconjugation Chemistries

A significant advantage of using linkers like this compound is the potential for orthogonal reactivity. This means that the bromoacetamide group can react selectively with thiols without interfering with other functional groups, allowing for subsequent or simultaneous conjugation reactions using different chemistries.

For instance, a bromoacetamide-PEG linker can be synthesized to also contain an azide (B81097) or an alkyne group. nih.govcreative-biolabs.com The bromoacetamide end can be reacted with a cysteine residue on a protein. The azide or alkyne at the other end of the linker remains unreacted and is available for a subsequent "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov This dual-reactivity allows for the construction of more complex architectures, such as linking two different proteins together or attaching multiple different molecules to a single protein scaffold. researchgate.net

The compatibility of bromoacetamide chemistry with other popular bioconjugation reactions, such as those targeting lysine (B10760008) residues (e.g., NHS esters) or those involving enzymatic modifications, further expands its utility in creating multifunctional bioconjugates. researchgate.netbachem.com

Assessment of Conjugation Efficiency and Stability in Complex Biological Milieus

The efficiency of the conjugation reaction can be assessed using a variety of analytical techniques. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the formation of the conjugate, as the increase in molecular weight upon attachment of the linker and any associated payload will result in a shift in the protein's migration. nih.gov Densitometry analysis of the gel can provide a semi-quantitative measure of the conjugation yield. nih.gov More precise characterization is typically achieved using mass spectrometry (e.g., MALDI-TOF or ESI-MS), which can confirm the exact mass of the conjugate and determine the drug-to-antibody ratio in ADCs.

The inclusion of a PEG spacer, as in this compound, generally enhances the stability of protein conjugates by providing a hydrophilic shield that can protect the protein from proteolysis and reduce aggregation. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| N-hydroxysuccinimide (NHS) esters |

Applications of Bromoacetamido Peg9 Ethylcarbamoyl C8 Boc in Targeted Protein Degradation Protacs

Design Principles for PROTAC Molecules Incorporating Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc as a Linker

The design of a successful PROTAC requires careful optimization of the linker to correctly orient the two ligands for efficient ternary complex formation (POI-PROTAC-E3 ligase). nih.gov The this compound linker is engineered with several key principles in mind. It possesses two different reactive ends, allowing for a directed, step-wise synthesis of the final PROTAC.

The core of the linker combines a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a more hydrophobic alkyl chain. This combination is crucial for balancing the physicochemical properties of the resulting PROTAC.

Hydrophilicity and Solubility : The PEG9 moiety, consisting of nine ethylene (B1197577) glycol units, significantly enhances the water solubility of the PROTAC molecule. precisepeg.combiochempeg.com This is a critical feature, as many PROTACs are large molecules that can suffer from poor solubility, hindering their biological application. researchgate.net

Hydrophobicity and Permeability : The C8 alkyl chain introduces a degree of hydrophobicity, which can be beneficial for improving cell membrane permeability. researchgate.net The balance between the hydrophilic PEG and hydrophobic alkyl components is a key design element for optimizing the PROTAC's pharmacokinetic profile.

Orthogonal Reactivity : The linker features a bromoacetamide group on one end and a Boc-protected amine on the other. The bromoacetamide is a reactive electrophile, while the tert-butyloxycarbonyl (Boc) group is a stable protecting group for an amine. This design allows for the selective and sequential attachment of the E3 ligase ligand and the POI ligand, preventing unwanted side reactions and simplifying the purification of the final conjugate.

The table below summarizes the functional contributions of each component within the this compound linker.

Table 1: Functional Components of the this compound Linker

| Component | Chemical Group | Primary Function in PROTAC Design |

|---|---|---|

| E3 Ligase Handle | Bromoacetamide | Covalently reacts with nucleophilic residues (e.g., cysteine) on an E3 ligase. |

| Hydrophilic Spacer | Polyethylene Glycol (PEG9) | Increases water solubility, provides flexibility, and influences ternary complex geometry. biochempeg.com |

| Hydrophobic Spacer | Octyl (C8) Chain | Contributes to linker length and flexibility; can enhance cell permeability. precisepeg.comresearchgate.net |

| POI Ligand Handle | Boc-protected Amine | A latent nucleophile that, after deprotection, allows for stable amide bond formation with a POI ligand. |

Strategies for E3 Ubiquitin Ligase Recruitment via the Bromoacetamide Moiety

The bromoacetamide group is an α-haloacetamide, a class of electrophilic functional groups known as covalent warheads. It is particularly effective for reacting with soft nucleophiles, most notably the thiol group of cysteine residues, through an SN2 alkylation reaction to form a stable thioether bond. This reactivity is leveraged in PROTAC design to achieve a covalent and often irreversible bond with the E3 ligase.

This strategy is particularly useful for E3 ligases that have a non-catalytic, accessible cysteine residue near the ligand binding pocket. By forming a covalent bond, the PROTAC can achieve high-affinity binding and prolonged target engagement. This can lead to more efficient and sustained protein degradation compared to PROTACs that rely solely on reversible, non-covalent interactions. Peptidomimetic derivatives containing a bromoacetamide group have been shown to successfully alkylate unique cysteine residues on protein targets, demonstrating the utility of this warhead in achieving specificity and stabilizing protein-ligand interactions. biorxiv.org The irreversible nature of the bond can also overcome challenges associated with weak-binding E3 ligase ligands.

Development of Target Protein Ligands Conjugated via the Ethylcarbamoyl-C8-Boc End

The ethylcarbamoyl-C8-Boc end of the linker is designed for the attachment of the POI ligand. The key feature of this terminus is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under a wide range of chemical conditions but can be cleanly removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine.

The typical synthetic strategy involves:

Synthesis of the POI Ligand : The ligand for the target protein is typically synthesized with a reactive functional group, such as a carboxylic acid.

Boc Deprotection : The this compound linker is treated with acid to remove the Boc group, exposing the terminal amine.

Amide Coupling : The newly exposed amine on the linker is then coupled with the carboxylic acid on the POI ligand using standard peptide coupling reagents (e.g., HATU, HOBt). This forms a stable amide bond, securely tethering the POI ligand to the linker.

This multi-step process, enabled by the Boc protecting group, ensures that the POI ligand is attached in a controlled manner after the more reactive bromoacetamide end is either pre-conjugated to the E3 ligase ligand or kept ready for the final step.

Influence of Linker Length and Flexibility (PEG9, C8) on Ternary Complex Formation and Degradation Efficacy

The linker is not merely a passive spacer; its length and flexibility are paramount in determining the efficacy of a PROTAC. researchgate.net The linker must be long enough to span the distance between the E3 ligase and the POI without inducing steric clashes, which would prevent the formation of a stable ternary complex. nih.gov Conversely, a linker that is too long can lead to unproductive binding, where a complex forms but the lysine (B10760008) residues on the POI are not positioned correctly for ubiquitination by the E3 ligase. researchgate.net

The this compound linker provides substantial length and flexibility due to its combined PEG and alkyl components.

Flexibility : Both PEG and alkyl chains are highly flexible, allowing the PROTAC to adopt multiple conformations. precisepeg.comresearchgate.net This flexibility can help the PROTAC search for the most stable and productive orientation within the ternary complex, facilitating optimal protein-protein interactions between the E3 ligase and the POI. nih.gov

Length : The PEG9 unit combined with the C8 alkyl chain and other components results in a linker of considerable length (over 20 atoms). This extended length can be advantageous for targeting proteins with recessed ligand-binding sites or for bridging large E3 ligases and target proteins. However, the optimal length is highly dependent on the specific POI and E3 ligase pair, and empirical testing is often required. Studies have shown that even small changes in linker length, such as adding or removing a few PEG units, can dramatically alter degradation selectivity and potency. nih.gov

Evaluation of this compound-Based PROTACs in Modulating Protein Levels within Cellular Systems

Once a PROTAC is synthesized using the this compound linker, its ability to induce the degradation of the target protein must be evaluated in relevant cellular models. The primary method for this evaluation is to measure the levels of the target protein after treating cells with the PROTAC.

A typical experimental workflow involves:

Cell Treatment : Cultured cells expressing the POI are treated with varying concentrations of the PROTAC for a specific duration (e.g., 4 to 24 hours).

Protein Level Quantification : Cell lysates are prepared, and the amount of the target protein is measured. Western blotting is the most common technique, where the intensity of the band corresponding to the POI is quantified relative to a loading control (e.g., GAPDH or β-actin). More advanced techniques like targeted mass spectrometry can also be used for precise quantification.

Dose-Response and Time-Course Analysis : The experiments are performed across a range of PROTAC concentrations to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation). Time-course experiments are also conducted to understand the kinetics of degradation.

The results of such an evaluation for a hypothetical PROTAC ("Compound X") targeting Protein Y are illustrated in the table below. This data demonstrates a dose-dependent reduction in Protein Y levels, a hallmark of a functional PROTAC.

Table 2: Illustrative Cellular Evaluation of a Hypothetical PROTAC Using the Specified Linker

| Treatment Concentration of Compound X | Target Protein Y Level (Relative to Vehicle Control) |

|---|---|

| 0 nM (Vehicle) | 100% |

| 1 nM | 85% |

| 10 nM | 48% |

| 100 nM | 15% |

This type of quantitative analysis is essential to confirm that a PROTAC constructed with the this compound linker is effective at inducing the degradation of its intended target within a cellular environment. nih.govmedchemexpress.com

Advanced Research and Future Directions for Bromoacetamido Peg9 Ethylcarbamoyl C8 Boc in Chemical Biology

Exploration of Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc in Chemical Probe Development

The development of novel chemical probes is essential for elucidating protein function and identifying new therapeutic targets. The bromoacetamide group of this compound serves as a reactive "warhead" that can form a stable, irreversible thioether bond with cysteine residues on proteins. This covalent linkage is particularly advantageous for developing activity-based protein profiling (ABPP) probes, which are designed to label active enzymes within a complex proteome.

The PEG9 spacer plays a crucial role in the utility of this linker for chemical probe development. Its hydrophilic nature enhances the solubility of the resulting bioconjugate in aqueous environments, which is critical for biological assays. alfa-chemistry.combiochempeg.com Furthermore, the length of the PEG chain can be optimized to position the probe effectively for interaction with its target protein, potentially improving both specificity and efficacy. alfa-chemistry.com The C8 alkyl chain introduces a degree of lipophilicity, which can influence the probe's cell permeability and interaction with hydrophobic pockets on target proteins.

Future research in this area will likely focus on synthesizing a library of chemical probes based on the this compound scaffold. By attaching various reporter tags (e.g., fluorophores, biotin) or affinity handles to the Boc-protected amine following deprotection, researchers can create a suite of probes for diverse applications, including target identification and validation.

Table 1: Key Functional Groups of this compound and Their Roles in Chemical Probe Development

| Functional Group | Role in Chemical Probe Development | Key Properties |

| Bromoacetamide | Covalent modification of cysteine residues | Forms stable, irreversible thioether bonds |

| PEG9 Spacer | Enhances solubility and provides spatial separation | Hydrophilic, biocompatible, non-immunogenic alfa-chemistry.combiochempeg.com |

| Ethylcarbamoyl-C8 | Modulates physicochemical properties | Introduces lipophilicity, influences cell permeability |

| Boc Protecting Group | Enables selective functionalization | Allows for late-stage introduction of reporter tags |

Integration into Multifunctional Bioconjugates for Diverse Biomedical Applications

The modular nature of this compound makes it an ideal candidate for constructing multifunctional bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.combiochempeg.com In the context of ADCs, the bromoacetamide group can be used to attach a cytotoxic payload to a monoclonal antibody, while the PEG9 linker helps to maintain the stability and solubility of the conjugate. biochempeg.combiochempeg.com The irreversible nature of the bromoacetamide-cysteine linkage can lead to highly stable ADCs with prolonged plasma half-lives.

For PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation, this compound can serve as the central linker connecting the target-binding ligand and the E3 ligase-binding ligand. medchemexpress.combldpharm.com The length and flexibility of the PEG9 and C8 components are critical for achieving the optimal ternary complex formation required for efficient protein degradation. bldpharm.com

Future directions in this area involve the rational design of multifunctional bioconjugates with tailored properties. By varying the length of the PEG and alkyl chains, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of these complex molecules to maximize therapeutic efficacy and minimize off-target effects. alfa-chemistry.com

Strategies for Modulating Linker Properties and Reactivity in Response to External Stimuli

The development of stimuli-responsive linkers is a key area of research in drug delivery and chemical biology. While the native this compound linker is generally stable, its components can be modified to create systems that release a payload in response to specific triggers, such as changes in pH, redox potential, or the presence of certain enzymes.

For instance, the carbamate (B1207046) linkage could be engineered to be cleavable by specific enzymes that are overexpressed in a target tissue, such as certain proteases or esterases. nih.gov This would allow for the site-specific release of a conjugated molecule. Similarly, disulfide bonds could be incorporated into the linker backbone, rendering it susceptible to cleavage in the reducing environment of the cell cytoplasm.

Future research will likely focus on the design and synthesis of novel derivatives of this compound that incorporate these stimuli-responsive elements. Such "smart" linkers could enable the development of more sophisticated drug delivery systems and chemical probes with enhanced spatial and temporal control.

Application in the Functionalization of Biomaterials and Surfaces

The functionalization of biomaterials and surfaces with bioactive molecules is a rapidly growing field with applications in tissue engineering, diagnostics, and medical devices. The this compound linker can be used to immobilize proteins, peptides, or other ligands onto a variety of surfaces.

The bromoacetamide group provides a covalent attachment point to surfaces that have been functionalized with thiol groups. The PEG9 spacer serves to extend the attached biomolecule away from the surface, reducing steric hindrance and improving its accessibility for interaction with its target. alfa-chemistry.com This is particularly important for maintaining the biological activity of immobilized proteins. Furthermore, the hydrophilic nature of the PEG linker can help to reduce non-specific protein adsorption to the surface, a common problem in biomedical applications. alfa-chemistry.com

Future applications in this area could include the development of biosensors with enhanced sensitivity and specificity, the creation of "smart" biomaterials that can interact with cells in a controlled manner, and the improvement of the biocompatibility of medical implants.

Computational Modeling and Rational Design Approaches for this compound Derivatives

Computational modeling and rational design are becoming increasingly important tools in chemical biology for predicting the properties and behavior of complex molecules. These approaches can be applied to the design of novel derivatives of this compound with optimized characteristics.

By combining computational modeling with experimental validation, researchers can accelerate the development of new and improved linkers for a wide range of applications. This rational design approach can help to overcome some of the challenges associated with traditional trial-and-error methods, leading to the more rapid discovery of effective bioconjugates and chemical probes.

Table 2: Investigational Applications of this compound Derivatives

| Application Area | Design Strategy | Desired Outcome |

| Chemical Probe Development | Attachment of diverse reporter tags after Boc deprotection | Library of probes for target identification and validation |

| Multifunctional Bioconjugates | Optimization of linker length for ADC and PROTAC constructs | Enhanced therapeutic efficacy and reduced off-target effects alfa-chemistry.com |

| Stimuli-Responsive Systems | Incorporation of cleavable moieties (e.g., disulfide bonds) | Spatially and temporally controlled release of payloads |

| Biomaterial Functionalization | Covalent attachment to thiol-modified surfaces | Improved biocompatibility and bioactivity of surfaces alfa-chemistry.com |

| Computational Design | In silico modeling of linker conformation and reactivity | Accelerated development of linkers with tailored properties |

Q & A

Q. Table 1. Key Stability Parameters for this compound

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| High Humidity | Hydrolysis of bromoacetamide | Lyophilize with desiccants |

| >25°C | PEG9 chain oxidation | Store under argon at -20°C |

| Light Exposure | Boc-group cleavage | Use amber vials; avoid UV light |

Q. Table 2. Recommended Analytical Techniques

| Technique | Application | Critical Parameters |

|---|---|---|

| HPLC-UV | Purity assessment | C18 column, 0.1% TFA in mobile phase |

| ESI-MS | Molecular weight confirmation | ±1 Da resolution; positive ion mode |

| -NMR | Ethylcarbamoyl linkage verification | DMSO-d6 solvent; 125 MHz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.